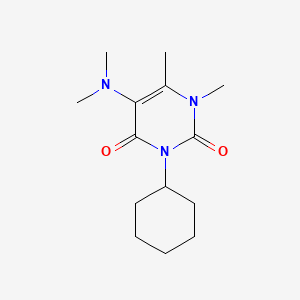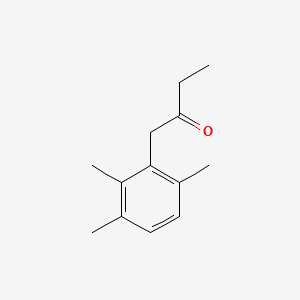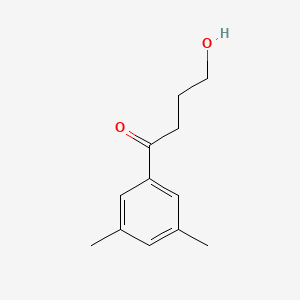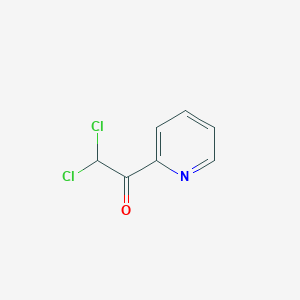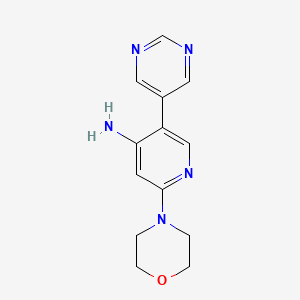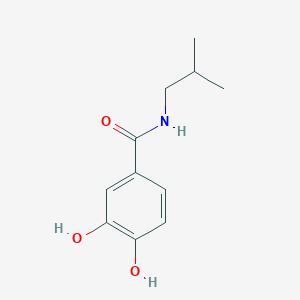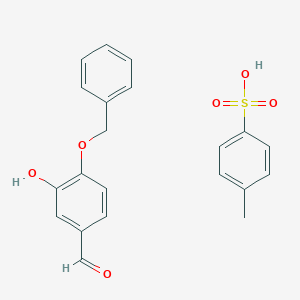
3-Hydroxy-4-phenylmethoxybenzaldehyde;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate is an organic compound that features a benzene ring substituted with a benzyloxy group, a hydroxy group, and a benzaldehyde group, along with a p-toluenesulfonate group. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of bases such as sodium hydroxide and solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as recrystallization and distillation are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-3-hydroxybenzaldehyde p-Toluenesulfonate involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The p-toluenesulfonate group can act as a leaving group in substitution reactions, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
4-Hydroxybenzaldehyde: Lacks the benzyloxy and p-toluenesulfonate groups.
4-(Benzyloxy)benzaldehyde: Lacks the hydroxy and p-toluenesulfonate groups.
4-(Benzyloxy)-3-hydroxybenzaldehyde: Lacks the p-toluenesulfonate group
Eigenschaften
Molekularformel |
C21H20O6S |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
3-hydroxy-4-phenylmethoxybenzaldehyde;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H12O3.C7H8O3S/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,16H,10H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
AUCJOPLVOJVVMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


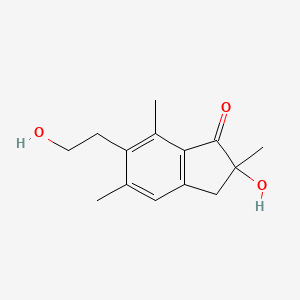
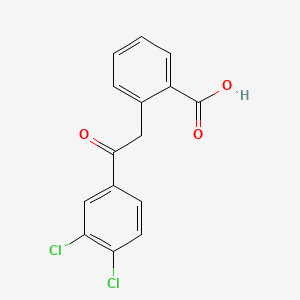
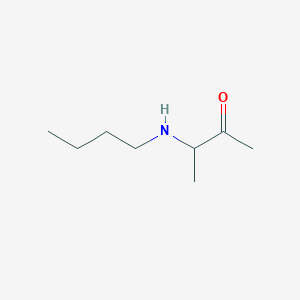
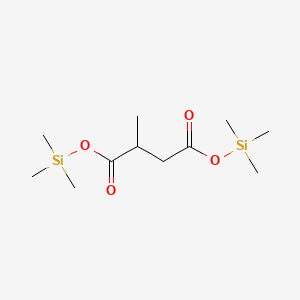
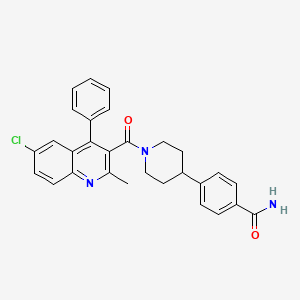
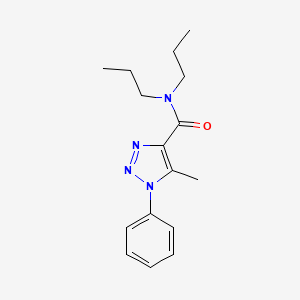
![2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)
